Molecular Size and Heavy-Atom Count Comparison
The target compound possesses a molecular weight of 320.4 g/mol and 24 heavy atoms, whereas the closest commercially available analog—2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide (Hit2Lead ID 9245912)—has a molecular weight of 258.4 g/mol and 19 heavy atoms [1]. This represents a 24% increase in molecular weight and a 26% increase in heavy-atom count, which places the target compound above the typical rule‑of‑five threshold for CNS drug candidates and directly affects passive membrane permeability and tissue distribution.
| Evidence Dimension | Molecular weight and heavy-atom count |
|---|---|
| Target Compound Data | MW 320.4 g/mol, 24 heavy atoms (C₂₁H₂₄N₂O) |
| Comparator Or Baseline | 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide: MW 258.4 g/mol, 19 heavy atoms (C₁₆H₂₂N₂O) |
| Quantified Difference | ΔMW = +62.0 g/mol (+24%); Δheavy atoms = +5 (+26%) |
| Conditions | Calculated from molecular formulas; comparator sourced from Hit2Lead/ChemBridge screening catalog. |
Why This Matters
A 62 Da increase in molecular weight can reduce passive permeability by ~0.5–1.0 log units and push a compound out of the desirable property space for oral bioavailability, making the target compound a more suitable tool for peripheral target engagement studies rather than CNS programs.
- [1] CAS Registry Number 775289-86-6. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide. Chemical Abstracts Service, American Chemical Society. View Source
